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molecular formula C6Cl7N B073996 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine CAS No. 1134-04-9

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

Cat. No. B073996
M. Wt: 334.2 g/mol
InChI Key: YMBFWRZKTZICHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04717726

Procedure details

A 50.0 g portion (0.15 mol) of 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine was dissolved in 50 ml of warm dimethyl sulfoxide and 100 ml of methanol was added. Sodium methoxide (68.5 ml of 25 percent solution in methanol, 0.30 mol) was added, with stirring, over a 30 minute period and the resulting mixture was heated to reflux, with stirring, for two hours. After cooling, the mixture was poured into ice water and the aqueous mixture was extracted twice with methylene chloride. The extract was washed with water and evaporated to remove the methylene chloride. Traces of dimethyl sulfoxide remained. The residue was dissolved in ether and the ethereal solution was washed with water, dried over magnesium sulfate, and evaporated under reduced pressure to obtain 39.4 g of white solid product (81 percent of theory) melting at 67°-69° C. The proton nmr spectrum was consistent with the structure given.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
68.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[C:6](Cl)[C:5]([Cl:10])=[C:4]([C:11]([Cl:14])([Cl:13])[Cl:12])[N:3]=1.[CH3:15][OH:16].[CH3:17][O-:18].[Na+]>CS(C)=O>[Cl:8][C:7]1[C:2]([O:18][CH3:17])=[N:3][C:4]([C:11]([Cl:14])([Cl:13])[Cl:12])=[C:5]([Cl:10])[C:6]=1[O:16][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
ClC1=NC(=C(C(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
Sodium methoxide
Quantity
68.5 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring, over a 30 minute period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
with stirring, for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted twice with methylene chloride
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the methylene chloride
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
WASH
Type
WASH
Details
the ethereal solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1OC)Cl)C(Cl)(Cl)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 39.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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